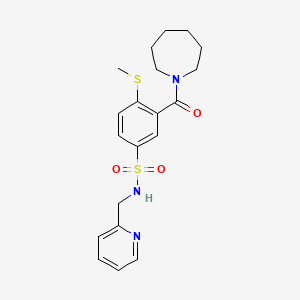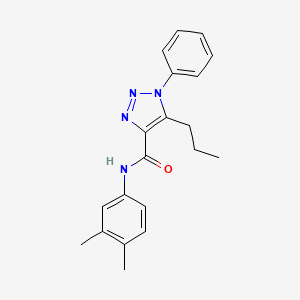
N-(5-tert-butyl-2-methoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide
Vue d'ensemble
Description
N-(5-tert-butyl-2-methoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide, also known as BMN-673, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. BMN-673 has gained significant attention in the field of cancer research due to its potential as a therapeutic agent in the treatment of various cancers.
Mécanisme D'action
N-(5-tert-butyl-2-methoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide works by inhibiting PARP, an enzyme involved in DNA repair. PARP plays a critical role in repairing single-strand DNA breaks. Inhibition of PARP leads to the accumulation of single-strand DNA breaks, which are then converted into double-strand DNA breaks during DNA replication. This results in the death of cancer cells that have defects in DNA repair mechanisms, such as those with mutations in the BRCA genes.
Biochemical and Physiological Effects:
N-(5-tert-butyl-2-methoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide has been shown to have potent anti-tumor activity in preclinical studies, with minimal toxicity to normal cells. It has also been shown to enhance the effectiveness of radiation therapy in cancer treatment. Additionally, N-(5-tert-butyl-2-methoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-tert-butyl-2-methoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide has several advantages for lab experiments. It is a potent and selective inhibitor of PARP, making it a valuable tool for studying the role of PARP in DNA repair and cancer biology. Additionally, N-(5-tert-butyl-2-methoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide has been extensively studied in preclinical and clinical settings, providing a wealth of information on its mechanism of action and potential therapeutic applications. However, there are some limitations to using N-(5-tert-butyl-2-methoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide in lab experiments. It can be expensive to obtain and may not be readily available in all research settings.
Orientations Futures
There are several future directions for research on N-(5-tert-butyl-2-methoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide. One area of interest is the development of combination therapies that include N-(5-tert-butyl-2-methoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide and other anti-cancer agents, such as chemotherapy or immunotherapy. Another area of interest is the investigation of N-(5-tert-butyl-2-methoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide in cancers that have defects in DNA repair mechanisms other than those caused by mutations in the BRCA genes. Additionally, further studies are needed to determine the optimal dosing and treatment regimens for N-(5-tert-butyl-2-methoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide in different types of cancer.
Applications De Recherche Scientifique
N-(5-tert-butyl-2-methoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide has been extensively studied for its potential as a therapeutic agent in the treatment of various cancers, including breast, ovarian, and pancreatic cancer. It has been shown to be effective in both preclinical and clinical studies, particularly in cancers that have defects in DNA repair mechanisms. N-(5-tert-butyl-2-methoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide has also been investigated for its potential as a radiosensitizer, enhancing the effectiveness of radiation therapy in cancer treatment.
Propriétés
IUPAC Name |
N-(5-tert-butyl-2-methoxyphenyl)-2-(4-nitropyrazol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-11(20-10-13(9-18-20)21(23)24)16(22)19-14-8-12(17(2,3)4)6-7-15(14)25-5/h6-11H,1-5H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUQKIWNLMWWSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)C(C)(C)C)OC)N2C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-2-methoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-{2-[(4-bromobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B4853983.png)
![1-ethyl-N-(2-furylmethyl)-4-{[3-(phenylsulfonyl)propanoyl]amino}-1H-pyrazole-3-carboxamide](/img/structure/B4853989.png)
![N-{4-methyl-5-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-2-yl}-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4853996.png)
![1-{[4-(2-chloro-6-fluorobenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B4853999.png)
![methyl 5-(aminocarbonyl)-2-({[4-(4-fluorobenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4854016.png)
![4-methyl-N-{3-[(methylsulfonyl)amino]propyl}benzenesulfonamide](/img/structure/B4854021.png)
![N-{1-[(4-ethylphenoxy)methyl]-1H-pyrazol-4-yl}-4-fluorobenzenesulfonamide](/img/structure/B4854028.png)
![2-mercapto-3-[3-(4-morpholinyl)propyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4854034.png)

![(2,6-dichloro-4-{[1-(4-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4854039.png)
![2-{[(3-{[(4-chlorophenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4854051.png)
![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4854056.png)